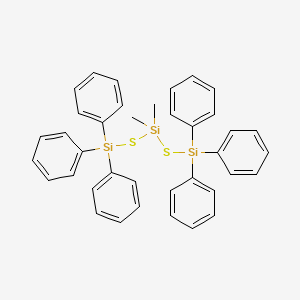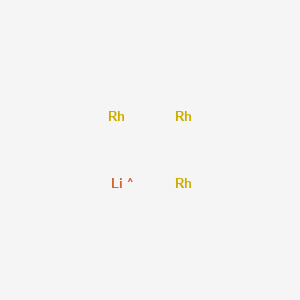
3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisilathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisilathiane is a unique organosilicon compound characterized by its three silicon atoms and six phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisilathiane typically involves the reaction of hexaphenylcyclotrisilathiane with dimethylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst like platinum or palladium to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisilathiane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various siloxane derivatives, reduced silane compounds, and substituted organosilicon compounds.
Scientific Research Applications
3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisilathiane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisilathiane exerts its effects involves interactions with various molecular targets. Its silicon atoms can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include:
Formation of stable siloxane bonds: This contributes to the compound’s stability and reactivity.
Interaction with biological molecules: Its derivatives can interact with proteins and enzymes, potentially leading to biological effects.
Comparison with Similar Compounds
Hexaphenylcyclotrisilathiane: A precursor in the synthesis of 3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisilathiane.
Trimethylsilyl derivatives: These compounds share similar silicon-based structures but differ in their functional groups.
Organosilicon compounds with different substituents: These include compounds with alkyl or alkoxy groups instead of phenyl groups.
Uniqueness: this compound is unique due to its combination of three silicon atoms and six phenyl groups, which imparts distinct chemical and physical properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
61550-22-9 |
|---|---|
Molecular Formula |
C38H36S2Si3 |
Molecular Weight |
641.1 g/mol |
IUPAC Name |
dimethyl-bis(triphenylsilylsulfanyl)silane |
InChI |
InChI=1S/C38H36S2Si3/c1-41(2,39-42(33-21-9-3-10-22-33,34-23-11-4-12-24-34)35-25-13-5-14-26-35)40-43(36-27-15-6-16-28-36,37-29-17-7-18-30-37)38-31-19-8-20-32-38/h3-32H,1-2H3 |
InChI Key |
OBOBUBQHBLOCDI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(S[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)S[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one](/img/structure/B14565875.png)



![3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole](/img/structure/B14565895.png)

![2-Benzyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14565906.png)

